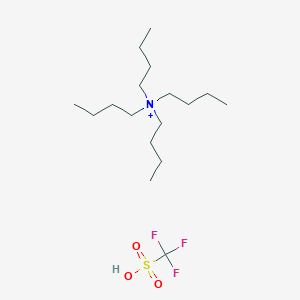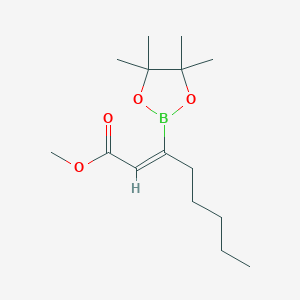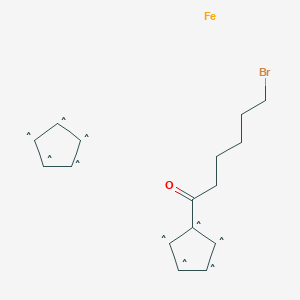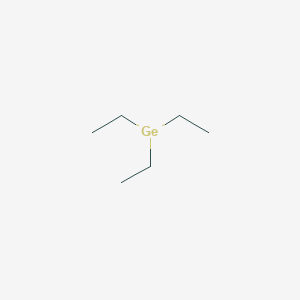
Sodium 3-methyl-2-oxobutanoate-13C2,d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-methyl-2-oxobutanoate-13C2,d4 is a compound that is both deuterium and carbon-13 labeled. It is a stable isotope-labeled compound used primarily in scientific research. The labeling with deuterium and carbon-13 makes it particularly useful in various analytical and biochemical studies, as it allows for precise tracking and quantification in metabolic and pharmacokinetic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-methyl-2-oxobutanoate-13C2,d4 involves the incorporation of stable isotopes of hydrogen (deuterium) and carbon (carbon-13) into the molecular structure of Sodium 3-methyl-2-oxobutanoate. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including isotope exchange reactions and purification processes .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistent isotopic labeling. The process involves the use of specialized equipment and reagents to achieve the desired isotopic enrichment. The final product is subjected to rigorous quality control measures to confirm its chemical composition and isotopic purity .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 3-methyl-2-oxobutanoate-13C2,d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation while maintaining the integrity of the isotopic labels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield corresponding carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Sodium 3-methyl-2-oxobutanoate-13C2,d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the fate of molecules in chemical reactions.
Biology: Employed in studies of metabolic pathways and enzyme kinetics.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and processes, particularly in the field of isotope-labeled compounds
Mécanisme D'action
The mechanism of action of Sodium 3-methyl-2-oxobutanoate-13C2,d4 involves its incorporation into metabolic pathways where it can be tracked using analytical techniques such as mass spectrometry. The deuterium and carbon-13 labels allow for precise quantification and analysis of metabolic fluxes and enzyme activities. The molecular targets and pathways involved depend on the specific application and experimental design .
Comparaison Avec Des Composés Similaires
Sodium 3-methyl-2-oxobutanoate-13C2,d4 is unique due to its dual labeling with deuterium and carbon-13. Similar compounds include:
Sodium 3-methyl-2-oxobutanoate: The non-labeled version of the compound.
Sodium 3-methyl-2-oxobutanoate-13C: Labeled only with carbon-13.
Sodium 3-methyl-2-oxobutanoate-d4: Labeled only with deuterium
These similar compounds are used in various research applications, but the dual labeling of this compound provides enhanced analytical capabilities, making it particularly valuable in complex studies requiring precise isotopic tracking .
Propriétés
Formule moléculaire |
C5H7NaO3 |
|---|---|
Poids moléculaire |
144.11 g/mol |
Nom IUPAC |
sodium;4,4-dideuterio-3-(dideuterio(113C)methyl)-2-oxo(413C)butanoate |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1+1D2,2+1D2; |
Clé InChI |
WIQBZDCJCRFGKA-YVAKGFCFSA-M |
SMILES isomérique |
[2H][13CH]([2H])C([13CH]([2H])[2H])C(=O)C(=O)[O-].[Na+] |
SMILES canonique |
CC(C)C(=O)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (R)-4-methylbenzenesulfinate](/img/structure/B15088943.png)





![2-[(3-hexadecoxy-2-hydroxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B15088991.png)

![[des-Arg9]bradykinin](/img/structure/B15088996.png)


![(S)-1-{(R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-ferrocenyl}ethyldicy](/img/structure/B15089028.png)

![trisodium;[dibromo(phosphonato)methyl]-[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphinate;hydrate](/img/structure/B15089040.png)
